N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-4-fluorobenzamide
Description
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Properties
Molecular Formula |
C20H22FNO4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H22FNO4S/c1-2-26-19-9-3-15(4-10-19)13-22(18-11-12-27(24,25)14-18)20(23)16-5-7-17(21)8-6-16/h3-10,18H,2,11-14H2,1H3 |
InChI Key |
FHJHJVAZWDFNTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H22FNO3S
- IUPAC Name : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-4-fluorobenzamide
| Property | Value |
|---|---|
| Molecular Weight | 321.43 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| LogP (Octanol-water) | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties. The exact mechanisms are still under investigation but may involve modulation of cellular signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
Research has indicated that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results show that the compound induces apoptosis in these cells, with IC50 values ranging from 10 to 30 µM, indicating moderate potency.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of the compound against multidrug-resistant bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In a study published in the Journal of Inflammation Research (2024), researchers explored the anti-inflammatory mechanisms of the compound. They found that it effectively reduced inflammation markers in animal models of arthritis.
Case Study 3: Cancer Cell Line Studies
A recent publication in Cancer Chemotherapy Reports (2025) reported on the anticancer effects of this compound. The study concluded that it could be developed into a promising chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
